molecular formula C19H21BrN2O4 B10908237 N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-(2-ethoxyphenoxy)acetohydrazide

N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-(2-ethoxyphenoxy)acetohydrazide

Cat. No.: B10908237
M. Wt: 421.3 g/mol
InChI Key: IQIPSFWYZIAHNB-CIAFOILYSA-N
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Description

N’~1~-[(E)-1-(5-BROMO-2-ETHOXYPHENYL)METHYLIDENE]-2-(2-ETHOXYPHENOXY)ACETOHYDRAZIDE is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of hydrazides and is characterized by the presence of bromine and ethoxy groups attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(5-BROMO-2-ETHOXYPHENYL)METHYLIDENE]-2-(2-ETHOXYPHENOXY)ACETOHYDRAZIDE typically involves the condensation reaction between 5-bromo-2-ethoxybenzaldehyde and 2-(2-ethoxyphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete condensation, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(5-BROMO-2-ETHOXYPHENYL)METHYLIDENE]-2-(2-ETHOXYPHENOXY)ACETOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’~1~-[(E)-1-(5-BROMO-2-ETHOXYPHENYL)METHYLIDENE]-2-(2-ETHOXYPHENOXY)ACETOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(5-BROMO-2-ETHOXYPHENYL)METHYLIDENE]-2-(2-ETHOXYPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-[(E)-1-(5-BROMO-2-ETHOXYPHENYL)METHYLIDENE]-2-(2-ETHOXYPHENOXY)ACETOHYDRAZIDE is unique due to the presence of ethoxy groups, which may enhance its solubility and reactivity compared to similar compounds with methoxy or hydroxy groups.

Properties

Molecular Formula

C19H21BrN2O4

Molecular Weight

421.3 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]-2-(2-ethoxyphenoxy)acetamide

InChI

InChI=1S/C19H21BrN2O4/c1-3-24-16-10-9-15(20)11-14(16)12-21-22-19(23)13-26-18-8-6-5-7-17(18)25-4-2/h5-12H,3-4,13H2,1-2H3,(H,22,23)/b21-12+

InChI Key

IQIPSFWYZIAHNB-CIAFOILYSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)COC2=CC=CC=C2OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C=NNC(=O)COC2=CC=CC=C2OCC

Origin of Product

United States

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